5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic molecule that features a trifluoromethyl group, a pyridine ring, a piperidine ring, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution of the chlorine atom can yield various substituted pyridines.
Scientific Research Applications
5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and inflammation.
Mechanism of Action
The mechanism of action of 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and triazoles, such as:
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-5-(trifluoromethyl)pyridine
- 4-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer a unique set of chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazole ring provides additional sites for interaction with biological targets .
Properties
IUPAC Name |
3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N5S/c20-15-10-13(19(21,22)23)11-24-17(15)27-8-6-12(7-9-27)16-25-26-18(29)28(16)14-4-2-1-3-5-14/h1-5,10-12H,6-9H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJPHUNUANBFIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=S)N2C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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